
N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide, commonly known as CPP-ACP, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPP-ACP is a white crystalline powder that is soluble in water and ethanol. This compound has shown promising results in various studies, making it a potential candidate for further research.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research has focused on the synthesis and biological evaluation of compounds with structural similarities to N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide, exploring their potential as antibacterial agents, opioid receptor agonists, and in the treatment of various diseases. For instance, Tsubouchi et al. (1995) detailed the synthesis of optically active 2-oxaisocephems with substituted groups that exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of such compounds in developing new antibiotics (Tsubouchi et al., 1995).
Antimicrobial and Antifungal Applications
Compounds structurally related to this compound have been evaluated for their antimicrobial and antifungal properties. Mokhtari and Pourabdollah (2013) investigated the antimicrobial activities of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, finding significant effectiveness against fungi and pathogenic bacteria, which suggests the potential of related compounds in antimicrobial and antifungal applications (Mokhtari & Pourabdollah, 2013).
Anti-inflammatory and Analgesic Effects
Further research into structurally related compounds includes their potential for anti-inflammatory and analgesic effects. For example, the synthesis and evaluation of novel 2,6-diarylpiperidin-4-ones by Tripathi et al. (2014) demonstrated promising analgesic and antipyretic activities, suggesting that modifications to the piperidine structure can lead to significant pharmacological benefits (Tripathi et al., 2014).
Environmental and Toxicological Studies
Research also extends into the environmental impact and toxicological studies of related chemical compounds. Tang et al. (2012) isolated a strain of Stenotrophomonas sp. capable of hydrolyzing acetamiprid, a neonicotinoid pesticide, demonstrating the potential for bioremediation and reducing environmental pollution from similar compounds (Tang et al., 2012).
Propiedades
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-16-6-8-19(9-7-16)24-15-20(23)21-14-17-10-12-22(13-11-17)18-4-2-3-5-18/h6-9,17-18H,2-5,10-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDQEDGXJIFVRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
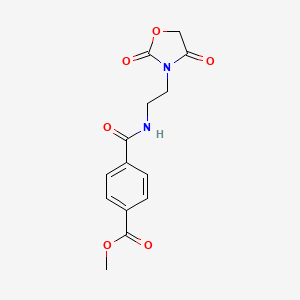



![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2551305.png)
![3-(2-methoxyethyl)-2-[(3-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2551306.png)
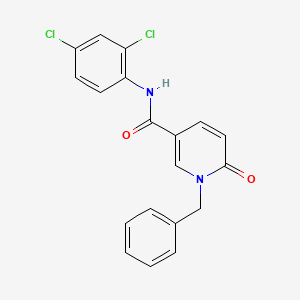
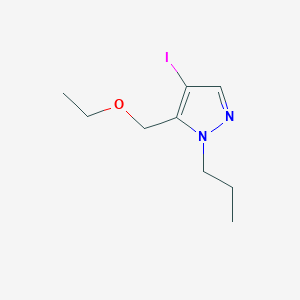
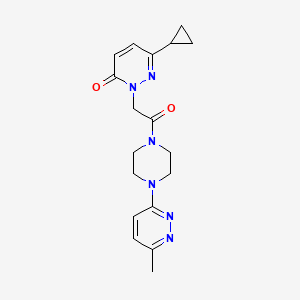
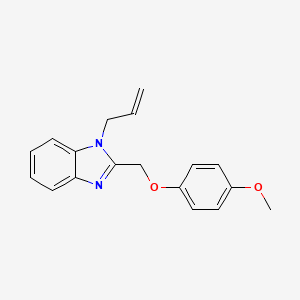
![3-(5-Chloro-2-methoxyphenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2551313.png)

![N-(2-ethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide](/img/structure/B2551318.png)
![4-Oxo-4-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}butanoic acid](/img/structure/B2551320.png)
